![molecular formula C6H10ClNO B2637154 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride CAS No. 2248274-75-9](/img/structure/B2637154.png)

5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

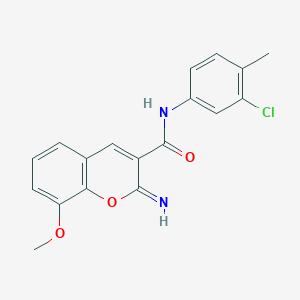

5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride is a chemical compound . It’s involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .

Synthesis Analysis

The synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride involves the annulation of the cyclopentane ring and the four-membered ring . Three successful routes for the synthesis were developed . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular formula of 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride is C6H10CLNO2 . The average mass is 113.158 Da and the monoisotopic mass is 113.084061 Da .Scientific Research Applications

Synthesis and Drug Discovery Applications

Construction of Multifunctional Modules for Drug Discovery

New classes of thia/oxa-azaspiro[3.4]octanes, including derivatives of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, have been synthesized to serve as novel, multifunctional, and structurally diverse modules for drug discovery. These spirocycles have been designed to offer robust and step-economic routes for synthesis, with enantioselective approaches reported, highlighting their potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Angiogenesis Inhibition

A study highlighted the synthesis of azaspirene from the fungus Neosartorya sp., which contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, similar in structure to 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride. Azaspirene has been identified as a novel angiogenesis inhibitor, demonstrating the therapeutic potential of spirocyclic compounds in inhibiting endothelial migration induced by vascular endothelial growth factor (Asami et al., 2002).

Organic Chemistry and Synthesis

Cycloaddition Reactions

Research into the [3+2] cycloaddition of methylenelactams with nitrones has led to the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the versatility of spirocyclic compounds in organic synthesis. These reactions provide insight into the stereospecific synthesis of spirocyclic derivatives, showcasing the envelope conformations of the isoxazolidine rings and their implications for further chemical modifications (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, demonstrates the application of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride derivatives in generating functionalized pyrrolidines, piperidines, and azepines. These compounds are significant for chemistry-driven drug discovery, indicating the role of spirocyclic compounds in the creation of novel therapeutic agents (Wipf, Stephenson, & Walczak, 2004).

Safety And Hazards

The safety information for 5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride indicates that it’s harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

A literature search revealed that the application of non-planar scaffolds in drug design allows for the enlargement of the chemical space, and for the construction of molecules that have more effective target–ligand interactions or are less prone to the development of resistance . Further study of the mechanism of the antiviral action of these compounds, and the synthesis of their analogues, is likely to identify new agents against resistant viral strains .

properties

IUPAC Name |

5-oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h1-2,7H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFMEOGVWVFSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2(O1)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2637073.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)

![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)

![4-(3-methoxyphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2637086.png)

![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)